(S)-2-Amino-3-cyclopentylpropanoic acid
Overview
Description
(S)-2-Amino-3-cyclopentylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a cyclopentyl group attached to the third carbon atom of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-cyclopentylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral glycine derivative with a cyclopentyl halide under basic conditions. The reaction is followed by hydrolysis to yield the target compound. Another approach involves the use of asymmetric hydrogenation of a suitable precursor, such as a cyclopentyl-substituted acrylate, in the presence of a chiral catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-cyclopentylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
(S)-2-Amino-3-phenylpropanoic acid: Contains a phenyl group instead of a cyclopentyl group.
(S)-2-Amino-3-methylpropanoic acid: Has a methyl group instead of a cyclopentyl group.
Uniqueness
(S)-2-Amino-3-cyclopentylpropanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426467 | |
Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99295-82-6 | |
Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of (S)-2-Amino-3-cyclopentylpropanoic acid at position 133 in T4 lysozyme affect the protein's stability compared to the wild-type leucine?
A1: Research indicates that substituting the wild-type leucine at position 133 in T4 lysozyme with this compound can influence the protein's stability. The specific impact on stability depends on several factors, including packing density and side chain conformational entropy. [, ] While the cyclopentyl group of this compound can enhance packing density compared to leucine, the conformational entropy changes associated with this substitution can counteract the stabilizing effect of improved packing. [] Computational studies utilizing free energy perturbation methods predicted that this substitution would decrease the enzyme's stability. []
Q2: What is the rationale for using unnatural amino acids like this compound to study protein stability?
A2: Unnatural amino acids, including this compound, serve as valuable tools for investigating the intricate relationship between protein structure and stability. [] By systematically replacing natural amino acids with carefully chosen unnatural counterparts, researchers can isolate and evaluate the impact of specific structural features, such as side chain size, hydrophobicity, and conformational flexibility, on the overall stability of the protein. This approach allows for a deeper understanding of the forces that govern protein folding and stability.
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